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Compound of Interest

5-(2,3-Dichlorophenyl)furan-2-
Compound Name:
carbaldehyde

Cat. No.: B022312

An In-Depth Technical Guide on 5-(2,3-
Dichlorophenyl)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
biological properties of the synthetic compound 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.
The information is intended to support research and development efforts in medicinal chemistry
and drug discovery.

Chemical and Physical Properties

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is a halogenated aromatic aldehyde with a
furan core. Its structure suggests potential for various chemical transformations and biological
activities.

Identifiers and General Properties
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Property Value Source

5-(2,3-dichlorophenyl)furan-2-

IUPAC Name [PubChem][1]
carbaldehyde
CAS Number 106827-26-3 [PubChem][1]
Molecular Formula C11HeCl202 [Santa Cruz Biotechnology][2]
Molecular Weight 241.07 g/mol [Santa Cruz Biotechnology][2]
) C1=CC(=C(C(=C1)ChCnc2=C
Canonical SMILES [PubChem][1]
C=C(02)C=0
DFXHLUMKJINNXSE-
InChl Key [PubChem][1]

UHFFFAOYSA-N

Physicochemical Data

Quantitative experimental data for the melting point, boiling point, and solubility of 5-(2,3-
Dichlorophenyl)furan-2-carbaldehyde are not readily available in the surveyed literature.
However, data for structurally similar compounds and computational predictions provide
valuable insights.
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Property Value Notes Source
Experimental value for
64-66 °C (for 5-(3- a related compound.
) ) (Trifluoromethyl)pheny  The 2,3-dichloro [Chongging Chemdad
Melting Point ) )
lfuran-2- isomer is expected to Co., Ltd][3]
carbaldehyde) be a solid at room
temperature.
326.2 + 42.0 °C (for 5-
(3- : :
N ) ) Predicted value for a [Chongging Chemdad
Boiling Point (Trifluoromethyl)pheny
related compound. Co., Ltd][3]
[furan-2-
carbaldehyde)
Indicates high
lipophilicity,
) suggesting good
logP (Predicted) 3.7 [PubChem][1]

membrane
permeability but low

aqueous solubility.

Solubility

Sparingly soluble in
water; soluble in polar

organic solvents.

Based on the
properties of furan-2-
carbaldehyde and the

predicted logP value.

[Solubility of Things]
[4]

Stability

The aldehyde group is
susceptible to

oxidation.

Storage under an inert
atmosphere is

recommended.

[Vulcanchem][5]

Synthesis and Spectroscopic Characterization

Detailed experimental protocols for the synthesis of 5-(2,3-Dichlorophenyl)furan-2-

carbaldehyde are not explicitly published. However, general synthetic routes for 5-arylfuran-2-

carbaldehydes are well-established and can be adapted.

Representative Synthetic Protocols
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Two common methods for the synthesis of 5-arylfuran-2-carbaldehydes are the Meerwein
arylation and the Suzuki cross-coupling reaction.

2.1.1. Meerwein Arylation

This method involves the reaction of an aryldiazonium salt with furan-2-carbaldehyde, typically
catalyzed by a copper salt.

o Step 1: Diazotization of 2,3-dichloroaniline. 2,3-dichloroaniline is treated with a solution of
sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to
form the corresponding diazonium salt.

e Step 2: Coupling with furan-2-carbaldehyde. The freshly prepared diazonium salt solution is
then added to a mixture of furan-2-carbaldehyde and a copper(ll) chloride catalyst in a
suitable solvent, such as acetone or aqueous acetone. The reaction mixture is typically
stirred at room temperature until the evolution of nitrogen gas ceases.

o Step 3: Work-up and purification. The product is extracted with an organic solvent, and the
organic layer is washed, dried, and concentrated. The crude product is then purified by
column chromatography or recrystallization to yield 5-(2,3-Dichlorophenyl)furan-2-
carbaldehyde.

2.1.2. Suzuki Cross-Coupling
This palladium-catalyzed reaction couples an arylboronic acid with a halo-furan.

o Step 1: Preparation of reactants. The required starting materials are 5-bromo-2-furaldehyde
and 2,3-dichlorophenylboronic acid.

e Step 2: Coupling reaction. A mixture of 5-bromo-2-furaldehyde, 2,3-dichlorophenylboronic
acid, a palladium catalyst (e.g., Pd(PPhs)s or Pd(dppf)Cl2), and a base (e.g., K2COs or
K3POa) is heated in a suitable solvent system (e.g., toluene, 1,4-dioxane, or DME/water).
The reaction is typically carried out under an inert atmosphere.

o Step 3: Work-up and purification. After completion of the reaction, the mixture is cooled, and
the product is extracted with an organic solvent. The organic layer is washed, dried, and
concentrated. The crude product is purified by column chromatography or recrystallization.
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Spectroscopic Data (Predicted and Analogous

Compounds)

e IH NMR: A singlet corresponding to the aldehyde proton is expected around & 9.8-10.0 ppm.
Doublets for the furan protons would likely appear in the range of 6 6.5-7.5 ppm. The
aromatic protons of the dichlorophenyl ring would also be present in the aromatic region.[5]

» IR Spectroscopy: A strong absorption band characteristic of the C=0 stretch of the aldehyde
group is expected at approximately 1680 cm~1.[5]

Biological Activity and Mechanism of Action

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde and related compounds have shown promising
biological activities, including urease inhibition, antimicrobial effects, and anticancer properties.

Urease Inhibition

Derivatives of 5-arylfuran-2-carbaldehyde have been identified as potent inhibitors of the
urease enzyme.[6][7] The mechanism of inhibition is thought to involve the interaction of the
furan ring and its substituents with the active site of the enzyme, which contains nickel ions.[8]
[9] The aldehyde functionality can also potentially form covalent bonds with nucleophilic
residues in the enzyme's active site.

Antimicrobial Activity

Furan derivatives are known to possess a broad spectrum of antimicrobial activities.[10][11]
The lipophilic nature of the dichlorophenyl group can enhance the compound's ability to
penetrate bacterial cell membranes. The precise mechanism of action is not fully elucidated but
may involve the inhibition of essential microbial enzymes or disruption of cell membrane
integrity.[10]

Anticancer Activity

Furan-containing compounds have demonstrated significant anticancer potential.[12][13] A
structurally related compound, 5-(3,5-Dichlorophenoxy)furan-2-carbaldehyde, has been shown
to induce apoptosis in hepatocellular carcinoma (HepG2) cells through the activation of the
mitochondrial pathway, as evidenced by the upregulation of caspases-3 and -7.[5] Furthermore,
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some furan derivatives have been found to inhibit aquaporin-1 (AQP1) ion channels, which are
implicated in cancer cell migration and invasion.[14]

Based on studies of related furan derivatives, a plausible mechanism for the anticancer activity
of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is the induction of apoptosis via the intrinsic
(mitochondrial) pathway.

Proposed Intrinsic Apoptosis Pathway

Experimental Protocols

The following are detailed protocols for the key biological assays relevant to the activities of 5-
(2,3-Dichlorophenyl)furan-2-carbaldehyde.

In Vitro Urease Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the urease enzyme.

o Materials:

(¢]

Urease enzyme solution

o Urea solution (substrate)

o Phosphate buffer (pH 7.0)

o Phenol reagent

o Sodium hypochlorite solution

o Test compound dissolved in a suitable solvent (e.g., DMSO)
o Positive control (e.g., Thiourea)

o 96-well microtiter plate

o Microplate reader

e Procedure:
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[e]

In a 96-well plate, add 20 pL of the test compound solution at various concentrations.

o Add 20 puL of the urease enzyme solution to each well and incubate for 15 minutes at room
temperature.

o Initiate the reaction by adding 60 pL of the urea solution to each well.
o Incubate the plate for 15 minutes at room temperature.
o Measure the initial absorbance at 630 nm (pre-read).

o To each well, add 60 pL of the phenol reagent followed by 100 pL of the sodium
hypochlorite solution.

o Incubate the plate for 30 minutes at room temperature in the dark to allow for color
development.

o Measure the final absorbance at 630 nm.

o The percentage of inhibition is calculated using the formula: % Inhibition = [1 -
(Absorbance of Test Sample / Absorbance of Control)] x 100

o The ICso value (the concentration of the inhibitor required to inhibit 50% of the enzyme
activity) is determined by plotting the percentage of inhibition against the inhibitor
concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an
indicator of cell viability, proliferation, and cytotoxicity.

e Materials:
o Cancer cell line (e.g., HepG2, MCF-7)

o Complete cell culture medium
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o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Solubilization solution (e.g., DMSO or a solution of SDS in HCI)
o Test compound dissolved in DMSO

o 96-well cell culture plate

o Humidified incubator (37 °C, 5% CO2)

o Microplate reader

Procedure:

o Seed the cells in a 96-well plate at a density of approximately 8,000-10,000 cells per well
in 100 pL of complete medium and incubate for 24 hours.

o Prepare serial dilutions of the test compound in the culture medium.

o Remove the old medium from the wells and add 100 pL of the medium containing the
different concentrations of the test compound. Include a vehicle control (DMSO) and a
blank (medium only).

o Incubate the plate for 24 to 72 hours.

o After the incubation period, add 10-20 puL of the MTT solution to each well and incubate for
an additional 3-4 hours.

o Carefully remove the medium containing MTT.

o Add 100-150 pL of the solubilization solution to each well to dissolve the formazan
crystals. Shake the plate gently for about 15 minutes.

o Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630
nm.
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o Cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of
Control Cells) x 100

o The ICso value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution
Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent
against a specific microorganism.[6]

o Materials:

o Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

o

Mueller-Hinton Broth (MHB)

o

Test compound dissolved in a suitable solvent

[¢]

Positive control antibiotic (e.g., ciprofloxacin)

[¢]

Sterile 96-well microtiter plates

o

Bacterial inoculum standardized to 0.5 McFarland turbidity
e Procedure:

o Prepare a serial two-fold dilution of the test compound in MHB directly in the wells of a 96-
well plate. The final volume in each well should be 50 pL.

o Prepare a bacterial inoculum and dilute it in MHB to achieve a final concentration of
approximately 5 x 10> CFU/mL.

o Add 50 puL of the standardized bacterial suspension to each well, bringing the total volume
to 100 pL.

o Include a growth control well (bacteria in MHB without the compound) and a sterility
control well (MHB only).
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o Incubate the plates at 37 °C for 18-24 hours.

o The MIC is determined as the lowest concentration of the compound that completely
inhibits visible growth of the microorganism.

Conclusion

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is a compound of significant interest for further
investigation in the fields of medicinal chemistry and drug development. Its structural features
and demonstrated biological activities against key therapeutic targets, such as urease and
various cancer cell lines, warrant more in-depth studies to elucidate its precise mechanisms of
action and to explore its potential as a lead compound for novel therapeutic agents. The
provided protocols offer a foundation for the systematic evaluation of this and related furan
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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